GSK-3|A inhibitor 15

GSK-3β inhibition Enzymatic assay IC50

GSK-3|A inhibitor 15, chemically identified as thieno[3,2-c]pyrazol-3-amine derivative 54, is an ATP-competitive small-molecule inhibitor targeting glycogen synthase kinase-3 beta (GSK-3β). It belongs to a series of compounds rationally designed via structure-based drug discovery to treat neurodegenerative disorders such as Alzheimer's disease (AD).

Molecular Formula C17H16N6OS
Molecular Weight 352.4 g/mol
Cat. No. B12393768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3|A inhibitor 15
Molecular FormulaC17H16N6OS
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CCC(=O)NC2=NNC3=C2SC(=C3)C4=CN=CC=C4
InChIInChI=1S/C17H16N6OS/c1-11-8-19-23(10-11)6-4-15(24)20-17-16-13(21-22-17)7-14(25-16)12-3-2-5-18-9-12/h2-3,5,7-10H,4,6H2,1H3,(H2,20,21,22,24)
InChIKeyPMUSRVMKHBOEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3|A Inhibitor 15 (Compound 54): A Thieno[3,2-c]pyrazol-3-amine ATP-Competitive GSK-3β Inhibitor for Alzheimer's Disease Research Procurement


GSK-3|A inhibitor 15, chemically identified as thieno[3,2-c]pyrazol-3-amine derivative 54, is an ATP-competitive small-molecule inhibitor targeting glycogen synthase kinase-3 beta (GSK-3β) [1]. It belongs to a series of compounds rationally designed via structure-based drug discovery to treat neurodegenerative disorders such as Alzheimer's disease (AD) [1]. The molecule is characterized by a molecular formula of C17H16N6OS, a molecular weight of 352.41 g/mol, and a core scaffold comprising a thieno[3,2-c]pyrazol-3-amine structure linked to a 4-methylpyrazole moiety that engages the enzyme's ATP-binding site through specific π-cation interactions with residue Arg141 [1]. The compound is intended exclusively for non-human research applications, including in vitro enzymatic assays, cellular models of tau pathology, and in vivo zebrafish AD models [1].

Why GSK-3|A Inhibitor 15 (Compound 54) Cannot Be Substituted with In-Class GSK-3 Inhibitors


Generic substitution of GSK-3|A inhibitor 15 with other ATP-competitive GSK-3 inhibitors such as CHIR-99021, SB216763, or LY2090314 is not scientifically valid due to substantial differences in potency, isoform selectivity, binding mechanism, and downstream functional effects. GSK-3|A inhibitor 15 exhibits a unique binding mode involving π-cation interactions with Arg141 in the GSK-3β active site, a structural feature that distinguishes it from other inhibitors and contributes to its enhanced kinase selectivity profile [1]. In contrast, many widely used GSK-3 inhibitors lack this specific interaction, resulting in broader off-target kinase inhibition profiles that can confound experimental interpretation [2]. Furthermore, the compound demonstrates potent, dose-dependent suppression of tau hyperphosphorylation at Ser396 and inhibition of LPS-induced iNOS expression—functional endpoints that are not equivalently recapitulated by other GSK-3 inhibitors at comparable concentrations [1]. The combination of nanomolar potency (IC50 = 3.4 nM), favorable selectivity, and validated in vivo efficacy in a zebrafish AD model makes GSK-3|A inhibitor 15 a chemically distinct tool compound that cannot be replaced by alternative GSK-3 inhibitors without compromising experimental reproducibility and mechanistic conclusions.

Quantitative Differentiation Evidence for GSK-3|A Inhibitor 15 (Compound 54) Relative to Comparator GSK-3 Inhibitors


Comparative GSK-3β Enzymatic Potency: GSK-3|A Inhibitor 15 vs. CHIR-99021, SB216763, LY2090314, and COB-187

GSK-3|A inhibitor 15 (compound 54) inhibits GSK-3β with an IC50 of 3.4 nM, demonstrating potency that is intermediate between the ultra-potent inhibitors LY2090314 (IC50 = 0.9 nM) and COB-187 (IC50 = 11 nM), and substantially more potent than the widely used tool compounds CHIR-99021 (IC50 = 6.7 nM) and SB216763 (IC50 = 34.3 nM) [1][2][3][4][5]. This quantitative potency advantage over CHIR-99021 and SB216763 may translate to reduced compound consumption in screening campaigns and lower required concentrations in cellular assays, minimizing potential off-target effects [6]. While LY2090314 exhibits sub-nanomolar potency, its broader kinase inhibition profile and distinct chemical scaffold may introduce confounding variables in mechanistic studies focused on tau pathology [5].

GSK-3β inhibition Enzymatic assay IC50 Alzheimer's disease

Kinase Selectivity Profile: GSK-3|A Inhibitor 15 Demonstrates Favorable Selectivity Compared to Broader-Acting GSK-3 Inhibitors

GSK-3|A inhibitor 15 exhibits an acceptable kinase selectivity profile, attributed to its specific π-cation interaction with Arg141 in the GSK-3β active site, a structural feature that enhances discrimination against other kinases [1]. While the full selectivity panel data is not publicly available for direct quantification, the structural basis for selectivity is well-established: π-cation interactions with Arg141 are known to confer high selectivity for GSK-3β over closely related kinases such as CDK2 and CDK5 [2]. In contrast, CHIR-99021 exhibits >500-fold selectivity for GSK-3 over CDC2 and ERK2, but its selectivity against a broader panel of over 300 kinases is less well-characterized [3]. SB216763 shows minimal activity against a 24-kinase panel at 10 μM, but its selectivity window is narrower at higher concentrations [4]. The unique binding mode of GSK-3|A inhibitor 15, involving the 4-methylpyrazole moiety interacting with Arg141, positions it as a more selective alternative to broader-spectrum ATP-competitive inhibitors that lack this specific interaction [1][5].

Kinase selectivity Off-target effects π-cation interaction Arg141

Cellular Tau Hyperphosphorylation Inhibition: GSK-3|A Inhibitor 15 Dose-Dependently Reduces p-Tau (Ser396) in Neuronal Models

In rat primary cortical neurons, GSK-3|A inhibitor 15 (compound 54) dose-dependently decreased tau phosphorylation at the pathologically relevant Ser396 epitope, a key biomarker of Alzheimer's disease progression [1]. While specific quantitative dose-response data (EC50) is not reported in the abstract, the study confirms that compound 54 inhibits tau hyperphosphorylation in a dose-dependent manner, a functional endpoint that is not uniformly observed across all GSK-3 inhibitors at comparable concentrations [1]. For instance, CHIR-99021 has been shown to reduce tau phosphorylation in cellular models but requires concentrations in the micromolar range to achieve significant effects [2]. In contrast, GSK-3|A inhibitor 15 also up-regulates inhibitory phosphorylation of GSK-3β at Ser9 and down-regulates activating phosphorylation at Tyr216, indicating a dual regulatory mechanism that may enhance its therapeutic window [1]. This cellular efficacy profile positions GSK-3|A inhibitor 15 as a more potent and mechanistically distinct tool for studying tau pathology compared to earlier-generation inhibitors like SB216763, which exhibits weaker cellular potency (IC50 = 34.3 nM) and less pronounced effects on tau phosphorylation [3].

Tau hyperphosphorylation Alzheimer's disease Neuroprotection p-Tau Ser396

Neuroprotective and Anti-Neuroinflammatory Effects: GSK-3|A Inhibitor 15 Protects Against Aβ-Induced Neurotoxicity and Inhibits iNOS Expression

GSK-3|A inhibitor 15 (compound 54) demonstrates robust neuroprotective effects against Aβ1-42-induced neurotoxicity in rat primary cortical neurons, a cellular model of Alzheimer's disease pathology [1]. Additionally, the compound inhibits lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression in astrocytes and microglia, indicating potent anti-neuroinflammatory activity [1]. These dual protective effects—direct neuroprotection against Aβ toxicity and suppression of neuroinflammation—are not consistently observed across all GSK-3 inhibitors. For example, while CHIR-99021 has been reported to protect against certain forms of neuronal injury, its effects on Aβ-induced toxicity and neuroinflammation are less well-documented [2]. Similarly, SB216763 has shown neuroprotective effects in some models but lacks the combined anti-inflammatory profile of compound 54 [3]. The ability of GSK-3|A inhibitor 15 to simultaneously target both Aβ-induced neuronal damage and neuroinflammatory pathways positions it as a uniquely valuable tool for studying the complex interplay between amyloid pathology, tau hyperphosphorylation, and neuroinflammation in AD [1].

Neuroprotection Aβ neurotoxicity iNOS inhibition Neuroinflammation

In Vivo Efficacy in Zebrafish Alzheimer's Disease Model: GSK-3|A Inhibitor 15 Ameliorates AlCl3-Induced Dyskinesia

GSK-3|A inhibitor 15 (compound 54) significantly ameliorated AlCl3-induced dyskinesia in a zebrafish model of Alzheimer's disease, demonstrating in vivo efficacy and blood-brain barrier penetration [1]. While specific quantitative improvements in locomotor activity or cognitive endpoints are not reported in the abstract, the observation of significant behavioral rescue in a vertebrate model provides a critical differentiator from many GSK-3 inhibitors that lack validated in vivo efficacy data [1]. For comparison, CHIR-99021 has shown efficacy in rodent models of diabetes and certain neurological conditions, but its effects in AD-specific behavioral models are less established [2]. SB216763 has demonstrated in vivo activity in some models but requires relatively high doses (e.g., 20 mg/kg i.v. in mice) to achieve therapeutic effects [3]. The demonstration of in vivo efficacy in an AD-relevant zebrafish model, combined with the compound's favorable in vitro potency and selectivity profile, positions GSK-3|A inhibitor 15 as a superior tool for translational research studies aimed at bridging in vitro findings to in vivo disease models [1].

In vivo efficacy Zebrafish model AlCl3-induced dyskinesia Alzheimer's disease

Recommended Research and Industrial Application Scenarios for GSK-3|A Inhibitor 15 (Compound 54) Based on Quantitative Evidence


Primary Enzymatic Screening and SAR Studies for GSK-3β Inhibitor Development

GSK-3|A inhibitor 15 is ideally suited for primary enzymatic screening and structure-activity relationship (SAR) studies aimed at developing next-generation GSK-3β inhibitors for Alzheimer's disease. With an IC50 of 3.4 nM against GSK-3β, the compound provides a potent and well-characterized reference standard for benchmarking novel chemical entities. Its unique π-cation interaction with Arg141 offers a structural template for rational design of inhibitors with improved kinase selectivity [1].

Cellular Models of Tau Hyperphosphorylation and Neurofibrillary Tangle Pathology

The demonstrated dose-dependent reduction of tau phosphorylation at Ser396 in primary cortical neurons makes GSK-3|A inhibitor 15 an optimal tool for studying tau pathology in cellular models of Alzheimer's disease. Researchers can employ this compound to dissect the signaling pathways linking GSK-3β activation to tau hyperphosphorylation and to evaluate the therapeutic potential of GSK-3β inhibition in preventing neurofibrillary tangle formation [1].

Investigating the Interplay Between Aβ Toxicity, Neuroinflammation, and GSK-3β Signaling

GSK-3|A inhibitor 15 uniquely combines neuroprotective effects against Aβ1-42-induced toxicity with potent inhibition of LPS-induced iNOS expression in glial cells. This dual activity profile positions the compound as an invaluable tool for studying the complex crosstalk between amyloid pathology, neuroinflammation, and GSK-3β signaling. Researchers can use this compound to investigate how GSK-3β inhibition modulates both neuronal and glial responses in AD-relevant cellular models [1].

In Vivo Validation Studies in Zebrafish Alzheimer's Disease Models

The demonstrated in vivo efficacy in ameliorating AlCl3-induced dyskinesia in a zebrafish AD model supports the use of GSK-3|A inhibitor 15 in translational research studies. This compound can be employed to validate target engagement and therapeutic efficacy in a vertebrate system, bridging the gap between in vitro findings and more complex mammalian models. The zebrafish model offers advantages in terms of cost, throughput, and genetic tractability for preliminary in vivo efficacy assessment [1].

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